Cas no 872581-70-9 (1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole)

1-(2,6-Dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole is a benzodiazole derivative featuring a dichlorophenyl and morpholine substituent, imparting unique chemical and pharmacological properties. Its structural framework suggests potential utility as an intermediate in pharmaceutical synthesis, particularly for compounds targeting central nervous system (CNS) or antimicrobial applications. The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the morpholine moiety may contribute to solubility and bioavailability. This compound's well-defined heterocyclic core allows for further functionalization, making it a versatile building block in medicinal chemistry. Rigorous quality control ensures high purity, suitable for research and development applications. Stability under standard storage conditions further supports its practicality in laboratory use.
1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole structure
872581-70-9 structure
Product Name:1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole
CAS No:872581-70-9
MF:C19H19Cl2N3O
MW:376.279662370682
CID:5362335
Update Time:2025-10-22

1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 4-[[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine
    • 1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole
    • Inchi: 1S/C19H19Cl2N3O/c20-15-4-3-5-16(21)14(15)12-24-18-7-2-1-6-17(18)22-19(24)13-23-8-10-25-11-9-23/h1-7H,8-13H2
    • InChI Key: WUANCIOIKJWKPB-UHFFFAOYSA-N
    • SMILES: C1OCCN(CC2N(CC3=C(Cl)C=CC=C3Cl)C3=CC=CC=C3N=2)C1

1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole Pricemore >>

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1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole Related Literature

Additional information on 1-(2,6-dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole

1-(2,6-Dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole: A Comprehensive Overview

1-(2,6-Dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole, also known by its CAS Registry Number 872581-70-9, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with two nitrogen atoms in the six-membered ring system. The structure of this compound is characterized by a benzodiazole core substituted with a 2,6-dichlorophenylmethyl group at position 1 and a morpholin-4-ylmethyl group at position 2.

The synthesis of 1-(2,6-Dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in synthetic methodologies have enabled chemists to optimize the production process, ensuring higher yields and better purity levels. The compound's stability and reactivity make it a valuable precursor in the synthesis of advanced materials and pharmaceutical agents.

One of the most notable applications of this compound is in the field of optoelectronics. Research has shown that benzodiazoles with appropriate substituents exhibit excellent photovoltaic properties, making them ideal candidates for use in organic solar cells (OSCs). The presence of electron-withdrawing groups like the 2,6-dichlorophenylmethyl moiety enhances the compound's ability to absorb sunlight and generate charge carriers efficiently. Furthermore, the morpholinyl group contributes to improved charge transport properties, which are critical for achieving high power conversion efficiencies (PCEs) in OSCs.

In addition to its role in optoelectronics, 1-(2,6-Dichlorophenyl)methyl-2-(morpholin-4-yl)methyl-1H-1,3-benzodiazole has also been explored for its potential in drug discovery. The benzodiazole scaffold is known for its ability to interact with various biological targets, including enzymes and receptors. Recent studies have focused on modifying the substituents on the benzodiazole core to enhance bioavailability and selectivity for specific therapeutic targets. For instance, researchers have investigated the compound's ability to inhibit kinase enzymes involved in cancer progression.

The structural versatility of this compound allows for further functionalization to tailor its properties for specific applications. For example, replacing the chlorine atoms on the phenyl ring with other electron-withdrawing or donating groups can significantly alter the compound's electronic characteristics. Such modifications are crucial for optimizing its performance in different chemical systems.

In terms of characterization techniques, modern analytical methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry have been employed to study the physical and chemical properties of this compound. These studies provide insights into its molecular geometry, electronic structure, and thermal stability.

The environmental impact and sustainability aspects of using this compound are also under scrutiny. Researchers are exploring greener synthesis routes that minimize waste generation and reduce reliance on hazardous solvents. Biodegradation studies are being conducted to assess the compound's potential persistence in natural environments.

In conclusion, 1-(2,6-Dichlorophenyl)methyl-2-(morpholin-4-y

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